REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([S:11]([CH3:14])(=[O:13])=[O:12])=[C:4]([N+:8]([O-])=O)[CH:5]=[CH:6][CH:7]=1>C(OCC)(=O)C.[Pd]>[CH3:1][C:2]1[C:3]([S:11]([CH3:14])(=[O:13])=[O:12])=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:8]
|
Name
|
3-methyl-2-methylsulfonylnitrobenzene
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C=CC1)[N+](=O)[O-])S(=O)(=O)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
catalyst
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 45° C. for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced into a hydrogenation apparatus
|
Type
|
CUSTOM
|
Details
|
fitted with gas inlet tube
|
Type
|
CUSTOM
|
Details
|
The hydrogenation apparatus was flushed twice with nitrogen
|
Type
|
ADDITION
|
Details
|
Hydrogen was then introduced
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered off with suction through kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(N)C=CC1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |